5-Benzyloxy-1-tetralone
Overview
Description
5-Benzyloxy-1-tetralone is a derivative of 1-tetralone . 1-Tetralone is a bicyclic aromatic hydrocarbon and a ketone. It can also be regarded as benzo-fused cyclohexanone . It is a colorless oil with a faint odor .
Synthesis Analysis
The synthesis of 1-tetralone derivatives involves key starting materials, namely 5-, 6- and 7-hydroxy-1-tetralone, which are synthesized from the corresponding methoxy-1-tetralone derivatives by reaction with aluminium chloride .Molecular Structure Analysis
The molecular structure of 5-Benzyloxy-1-tetralone is similar to that of 1-tetralone, which is a bicyclic aromatic hydrocarbon and a ketone . It can also be regarded as benzo-fused cyclohexanone .Chemical Reactions Analysis
1-Tetralone undergoes various chemical reactions. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol promotes an intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides without additional catalysts or reagents .Scientific Research Applications
Monoamine Oxidase Inhibition
5-Benzyloxy-1-tetralone: derivatives have been studied for their potential as monoamine oxidase (MAO) inhibitors . These inhibitors are significant in treating neuropsychiatric and neurodegenerative disorders such as depression and Parkinson’s disease. The derivatives show promise in inhibiting MAO-B isoform specifically, which is crucial for neurotransmitter metabolism.
Radiotracer Synthesis
The compound serves as a starting material in the synthesis of radiotracers like [18F]MC225 . These radiotracers are used in PET scans to measure P-glycoprotein function at the blood-brain barrier, which is important for understanding and treating neurological conditions like Alzheimer’s and Parkinson’s diseases.
Organic Synthesis
In organic chemistry, 5-Benzyloxy-1-tetralone is a valuable intermediate for constructing complex molecular architectures . It’s used in the synthesis of various heterocyclic compounds, which are foundational in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
This compound is integral in medicinal chemistry for synthesizing therapeutic agents . It’s involved in creating derivatives that act against specific cancer cells, particularly in androgen receptor-dependent prostate cancer.
Biochemistry Research
In biochemistry, 5-Benzyloxy-1-tetralone is utilized to explore small molecule libraries for biological activities . It’s a key scaffold in the development of molecules with potential therapeutic applications, including antibiotics, antidepressants, and acetylcholinesterase inhibitors.
Safety and Hazards
Future Directions
1-Tetralone derivatives have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease, and alkaloids possessing antitumor activity . Potent compounds such as those reported here may act as leads for the future development of MAO-B specific inhibitors .
Mechanism of Action
Target of Action
The primary target of the compound 5-Benzyloxy-1-tetralone, also known as 5-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one, is the Monoamine Oxidase (MAO) enzymes . These enzymes are of much clinical relevance as they metabolize neurotransmitter and dietary amines in the peripheral and central tissues .
Mode of Action
5-Benzyloxy-1-tetralone interacts with its targets, the MAO enzymes, by inhibiting their function . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines .
Biochemical Pathways
The inhibition of MAO enzymes by 5-Benzyloxy-1-tetralone affects the metabolic pathways of various neurotransmitters such as dopamine, adrenaline, noradrenaline, and tyramine . This can lead to an increase in the levels of these neurotransmitters in the synaptic cleft, potentially affecting various neurological processes .
Pharmacokinetics
It is known that the compound has a melting point of 861–899 °C, indicating its stability under normal physiological conditions .
Result of Action
The inhibition of MAO enzymes by 5-Benzyloxy-1-tetralone can result in increased levels of monoamine neurotransmitters in the brain . This can potentially lead to changes in mood and behavior, and may have therapeutic effects in the treatment of neuropsychiatric and neurodegenerative disorders such as depression and Parkinson’s disease .
properties
IUPAC Name |
5-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-10-4-9-15-14(16)8-5-11-17(15)19-12-13-6-2-1-3-7-13/h1-3,5-8,11H,4,9-10,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYKCZHTSEKKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OCC3=CC=CC=C3)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90401-60-8 | |
Record name | 5-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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